molecular formula C9H14F2N2O2 B1478375 Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 2092062-77-4

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1478375
CAS No.: 2092062-77-4
M. Wt: 220.22 g/mol
InChI Key: VJLJYSYFHDHHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C9H14F2N2O2. It is used for pharmaceutical testing .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 323.0±42.0 °C and its density is predicted to be 1.25±0.1 g/cm3 .

Scientific Research Applications

Metabolic and Pharmacokinetic Properties

  • Metabolism, Excretion, and Pharmacokinetics : A study on the disposition of a dipeptidyl peptidase IV inhibitor related to Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (PF-00734200) in rats, dogs, and humans showed that the drug is eliminated through both metabolism and renal clearance. The study highlighted the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, with significant metabolism occurring through hydroxylation and other pathways (Sharma et al., 2012).

Drug Development and Evaluation

  • Development as a Dipeptidyl Peptidase IV Inhibitor : The compound was evaluated for its potential in treating type 2 diabetes. Its potency, selectivity, oral bioavailability, and low plasma protein binding were significant factors in its development as a treatment option (Ammirati et al., 2009).

Synthetic Chemistry Research

  • Synthesis of 3-Oxopiperidin-2-ones : A study described a method for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, demonstrating a pathway for creating complex molecules related to this compound (Dejaegher et al., 2008).

Organotin(IV) Complexes for Antimicrobial Activities

  • Synthesis and Biological Evaluation of Organotin(IV) Complexes : Research involving the synthesis of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone demonstrated potential antimicrobial activities, suggesting applications in developing new drugs (Singh et al., 2016).

Mechanism of Action

Properties

IUPAC Name

azetidin-3-yl-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O2/c10-9(11)1-7(4-14)13(5-9)8(15)6-2-12-3-6/h6-7,12,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJYSYFHDHHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)C2CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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